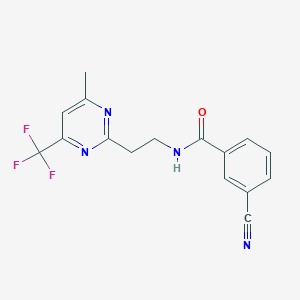

3-cyano-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-cyano-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C16H13F3N4O and its molecular weight is 334.302. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that similar compounds, such asN-cyanoacetamides , are considered important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .

Mode of Action

It is known that the carbonyl and cyano functions of n-cyanoacetamides enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .

Biochemical Pathways

It is known that n-cyanoacetamides are used to build various organic heterocycles , which can affect a wide range of biochemical pathways.

Result of Action

It is known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that this compound may also have a range of effects at the molecular and cellular levels.

Action Environment

It is known that the synthesis of n-cyanoacetamides can be carried out under different reaction conditions , suggesting that the environment could potentially influence the action of this compound.

Activité Biologique

3-Cyano-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide is a compound with significant potential in various biological applications. Its unique chemical structure, characterized by the presence of a cyano group and a trifluoromethyl-substituted pyrimidine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₆H₁₃F₃N₄O

- Molecular Weight: 334.30 g/mol

- CAS Number: 1396848-75-1

The biological activity of this compound can be attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially affecting membrane permeability and target binding affinity.

- Kinase Inhibition : Preliminary studies indicate that this compound may act as an ATP-competitive inhibitor against specific kinases. For instance, similar compounds have shown promising results in inhibiting Bcr-Abl T315I mutant kinase activity, which is crucial in certain leukemias .

- Antiparasitic Activity : Research on related compounds has demonstrated potential antiparasitic effects, particularly against malaria. Modifications to the molecular structure have been shown to enhance efficacy against Plasmodium falciparum by targeting PfATP4, a sodium pump essential for parasite survival .

- Cytotoxicity : The compound's cytotoxic effects have been evaluated in various cancer cell lines, revealing significant growth inhibition at micromolar concentrations. This suggests that it may serve as a lead compound for developing anticancer therapies.

Case Study 1: Inhibition of Kinases

A study evaluating the structural modifications of similar compounds highlighted that introducing specific functional groups can significantly enhance kinase inhibition potency. For example, structural analogs with altered lipophilicity exhibited improved selectivity and reduced off-target effects, which is critical for minimizing adverse reactions in therapeutic applications .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound A | 26 | Bcr-Abl T315I |

| Compound B | 40 | CDK6 |

| 3-Cyano-N-(...) | TBD | TBD |

Case Study 2: Antiparasitic Efficacy

In another study focused on optimizing a series of dihydroquinazolinone derivatives targeting PfATP4, modifications similar to those found in 3-cyano-N-(...) showed promising results in enhancing both aqueous solubility and metabolic stability while maintaining high antiparasitic activity .

| Compound | EC50 (μM) | Activity |

|---|---|---|

| Benchmark Compound | 0.038 | High |

| Modified Analog | 0.048 | Moderate |

| 3-Cyano-N-(...) | TBD | TBD |

Research Findings

Recent findings suggest that the incorporation of polar functionalities into the molecular structure can improve solubility and bioavailability without compromising biological activity . Furthermore, studies have indicated that trifluoromethyl groups can modulate interactions with target proteins, enhancing binding affinity and selectivity.

Propriétés

IUPAC Name |

3-cyano-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4O/c1-10-7-13(16(17,18)19)23-14(22-10)5-6-21-15(24)12-4-2-3-11(8-12)9-20/h2-4,7-8H,5-6H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPMIBBNYPMNRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C2=CC=CC(=C2)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.